Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate is a chemical compound belonging to the pyrazolidine family. This compound is characterized by its unique structure, which includes a benzoyl group, an ethenyl group, and a methyl group attached to a pyrazolidine ring. Pyrazolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Vorbereitungsmethoden
The synthesis of Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions can vary, but common methods include using ethanol or methanol as solvents and conducting the reaction at temperatures ranging from 0 to 78°C for 1 to 16 hours . Industrial production methods may involve scalable solvent-free reactions to increase yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethenyl groups, often using reagents like sodium hydroxide or Grignard reagents
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate can be compared with other pyrazolidine derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
1,3-Dimethyl-5-pyrazolone: An important intermediate in the preparation of medicinal compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
582322-46-1 |
---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
ethyl 1-benzoyl-5-ethenyl-5-methylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-16(3)11-13(15(20)21-5-2)17-18(16)14(19)12-9-7-6-8-10-12/h4,6-10,13,17H,1,5,11H2,2-3H3 |
InChI-Schlüssel |
DPTOBROZTDPKOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.